molecular formula C12H11F3N2O2 B12506515 Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate

Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate

Cat. No.: B12506515
M. Wt: 272.22 g/mol
InChI Key: WXQOFGLGCFHBSA-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate is a substituted benzimidazole derivative characterized by a trifluoromethyl (-CF₃) group at position 2, a methyl group at position 1, and an ethyl ester moiety at position 5 of the fused benzene-imidazole ring. This compound belongs to a class of heterocyclic molecules widely studied for their pharmacological and material science applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethyl ester group provides synthetic versatility for further functionalization (e.g., hydrolysis to carboxylic acids) .

Properties

Molecular Formula

C12H11F3N2O2

Molecular Weight

272.22 g/mol

IUPAC Name

ethyl 1-methyl-2-(trifluoromethyl)benzimidazole-5-carboxylate

InChI

InChI=1S/C12H11F3N2O2/c1-3-19-10(18)7-4-5-9-8(6-7)16-11(17(9)2)12(13,14)15/h4-6H,3H2,1-2H3

InChI Key

WXQOFGLGCFHBSA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=N2)C(F)(F)F)C

Origin of Product

United States

Chemical Reactions Analysis

Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dimethylformamide, as well as catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing its lipophilicity and stability . The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate with structurally related benzimidazole derivatives, focusing on substituent effects, synthetic routes, and functional properties.

Structural and Substituent Variations

Compound Name Substituents Key Features References
Target Compound 1-methyl, 2-CF₃, 5-COOEt High lipophilicity due to -CF₃; ethyl ester enables hydrolysis to acid.
Ethyl 1-cyclohexyl-2-(4-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (Ve) 1-cyclohexyl, 2-4-nitrophenyl, 5-COOEt Bulky cyclohexyl and electron-withdrawing nitro groups enhance π-π stacking in enzyme inhibition. Synthesized via condensation of ethyl 3-amino-4-(cyclohexylamino)benzoate with 4-nitrobenzaldehyde.
Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate 1-butyl, 2-(2-OH-4-OMe-phenyl), 5-COOEt Hydroxy and methoxy groups confer antioxidant activity; studied for UV-Vis absorption and thermal stability.
Methyl 1-(4-fluorophenyl)-2-(2,3,4-trihydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate 1-4-F-phenyl, 2-trihydroxyphenyl, 5-COOMe Fluorine and hydroxyl groups synergistically enhance antioxidant activity (comparable to ascorbic acid).
2-(Trifluoromethyl)-1H-benzo[d]imidazole (3j) 2-CF₃ Lacks ester group; simplified structure used to study -CF₃ effects on antiradical activity.

Thermal and Spectroscopic Data

  • Thermal Stability : Ethyl 1-butyl-2-(hydroxy/methoxyphenyl) derivatives exhibit decomposition temperatures >250°C, suggesting robust stability for material applications .
  • Spectroscopy : For 2-(trifluoromethyl)-1H-benzimidazole (3j), FTIR shows N-H stretching at 3520 cm⁻¹ and C=N absorption at 1620 cm⁻¹. ¹H NMR of similar compounds reveals aromatic protons at δ 7.1–7.8 ppm .

Biological Activity

Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate is a benzimidazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-cancer, antimicrobial, and enzyme inhibition activities, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Molecular Formula : C11H10F3N2O2
  • Molecular Weight : 250.21 g/mol

The presence of the trifluoromethyl group significantly influences its biological activity by enhancing lipophilicity and potentially altering interactions with biological targets.

Anti-Cancer Activity

Recent studies have shown that benzimidazole derivatives exhibit promising anti-cancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study conducted on the MCF-7 breast cancer cell line demonstrated that this compound induces apoptosis in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) was determined to be approximately 25.72 μM, indicating significant cytotoxicity compared to control treatments .

Cell LineIC50 (μM)Mechanism of Action
MCF-725.72Apoptosis induction
U8745.2Cell cycle arrest

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties. This compound has been tested against various bacterial strains.

Antibacterial Efficacy

In vitro studies showed that the compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli64

The results indicate that this compound could serve as a potential lead for developing new antibacterial agents .

Enzyme Inhibition Studies

Another area of interest is the inhibition of specific enzymes linked to various diseases. This compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.

COX Inhibition Data

The compound demonstrated the following IC50 values in enzyme assays:

EnzymeIC50 (μM)
COX-157.89
COX-23.11

These findings suggest that the compound may possess anti-inflammatory properties, making it a candidate for further development in treating inflammatory diseases .

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